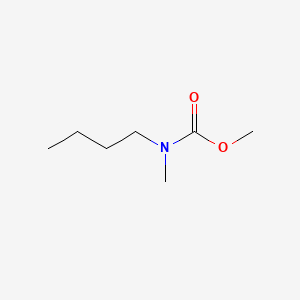
Methyl butylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylmethylcarbamic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Butylmethylcarbamic acid methyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of butylmethylcarbamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Transesterification: This method involves the exchange of the alkoxy group of an ester compound with another alcohol, facilitated by a catalyst.
Industrial Production: Large-scale production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Chemical Reactions Analysis
Butylmethylcarbamic acid methyl ester undergoes various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to butylmethylcarbamic acid and methanol.
Reduction: Treatment with reducing agents like lithium aluminum hydride converts it into primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Butylmethylcarbamic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of bio-based solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of butylmethylcarbamic acid methyl ester involves nucleophilic acyl substitution. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Butylmethylcarbamic acid methyl ester can be compared with other esters such as:
Methyl acetate: Used as a solvent in paints and coatings.
Ethyl acetate: Commonly used in nail polish removers and glues.
Methyl butyrate: Found in pineapple oil and used in flavorings.
Butylmethylcarbamic acid methyl ester stands out due to its specific applications in organic synthesis and industrial production, making it a valuable compound in various fields.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl N-butyl-N-methylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-8(2)7(9)10-3/h4-6H2,1-3H3 |
InChI Key |
NAYDYXLJOVNQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


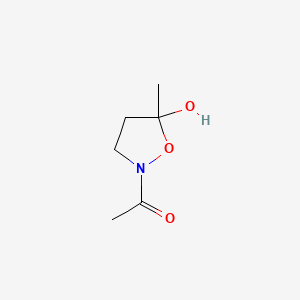
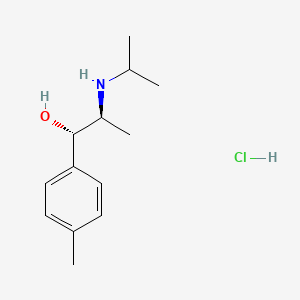
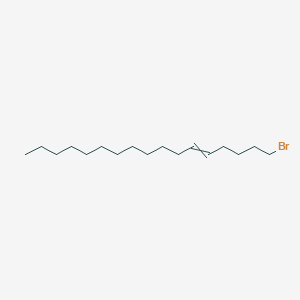
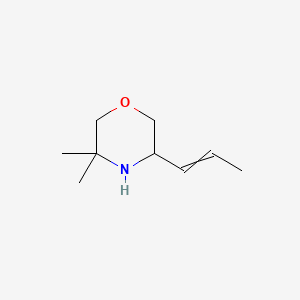
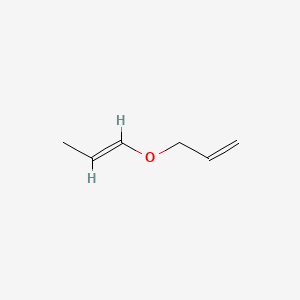
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

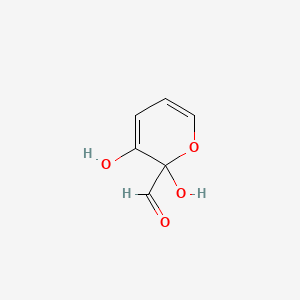

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
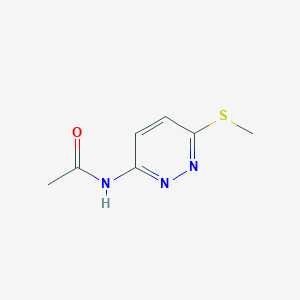
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
